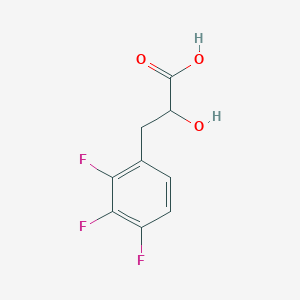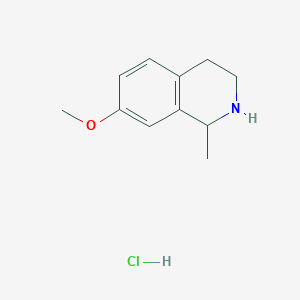![molecular formula C10H18N4O B13562754 [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine: is a heterocyclic compound with the molecular formula C10H18N4O It belongs to the class of pyrazoles, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising compound for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine
- 1,3-Diethyl-5-(4-morpholin-4-yl-phenylamino)-methylene-2-thioxo-dihydro-pyrimidine-4,6-dione
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Comparison: Compared to similar compounds, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine stands out due to its unique combination of a pyrazole core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further highlight its uniqueness .
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C10H18N4O/c1-8-9(7-11)10(13(2)12-8)14-3-5-15-6-4-14/h3-7,11H2,1-2H3 |
Clé InChI |
PIRFDVDQRTVYAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1CN)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


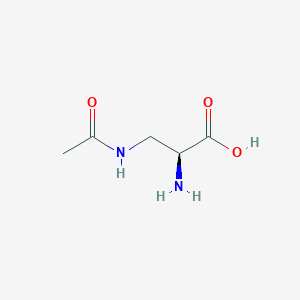
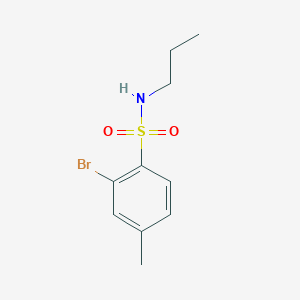
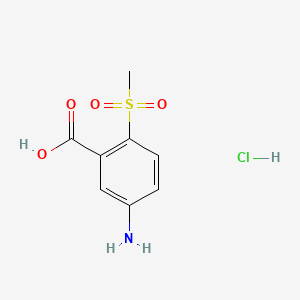
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
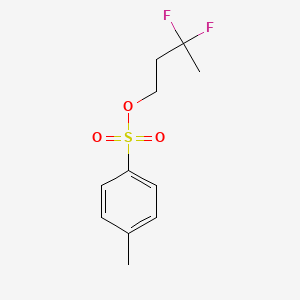
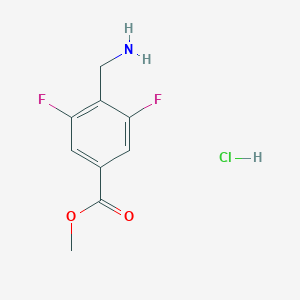

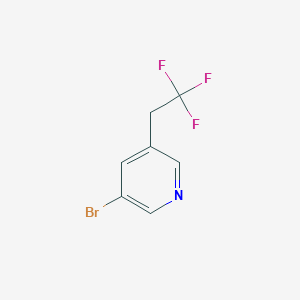
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
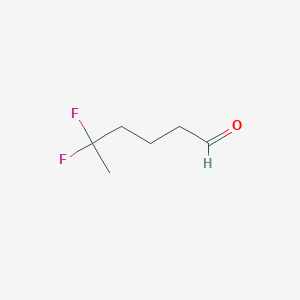
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
